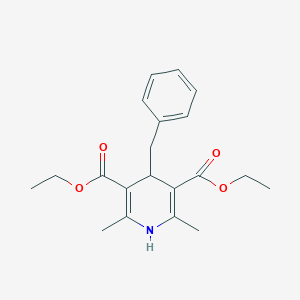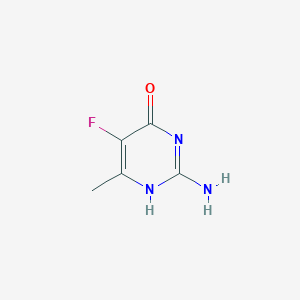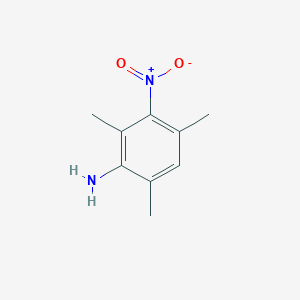
Aniline, 2,4,6-trimethyl-3-nitro-
Overview
Description
Aniline, 2,4,6-trimethyl-3-nitro- is an organic compound with the molecular formula C9H12N2O2. It is an aromatic amine that is of significant interest in various chemical industries due to its unique properties and applications. This compound is characterized by the presence of three methyl groups and one nitro group attached to the benzene ring, along with an amino group.
Preparation Methods
The synthesis of Aniline, 2,4,6-trimethyl-3-nitro- typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process is carried out using a mixture of sulfuric acid and nitric acid, which selectively introduces a nitro group at the 3-position of the mesitylene ring. The reaction conditions must be carefully controlled to avoid oxidation of the methyl groups. The resulting 2,4,6-trimethyl-3-nitrobenzene is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, yielding Aniline, 2,4,6-trimethyl-3-nitro- .
Chemical Reactions Analysis
Aniline, 2,4,6-trimethyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Condensation: It can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for halogenation, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Aniline, 2,4,6-trimethyl-3-nitro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other aromatic compounds. It is also involved in the preparation of various ligands and catalysts.
Biology: This compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: Aniline, 2,4,6-trimethyl-3-nitro- is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Aniline, 2,4,6-trimethyl-3-nitro- involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can lead to changes in enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Aniline, 2,4,6-trimethyl-3-nitro- can be compared with other similar compounds such as:
2,4,6-Trimethylaniline: Lacks the nitro group and is primarily used as a precursor to dyes and ligands.
2,4,6-Trinitrotoluene (TNT): Contains three nitro groups and is well-known for its explosive properties.
3-Nitroaniline: Contains a single nitro group but lacks the methyl groups, making it less sterically hindered.
The uniqueness of Aniline, 2,4,6-trimethyl-3-nitro- lies in its combination of methyl and nitro groups, which confer distinct chemical reactivity and applications compared to its analogs .
Properties
IUPAC Name |
2,4,6-trimethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNCRNJUFHMIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





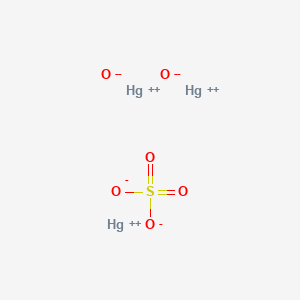

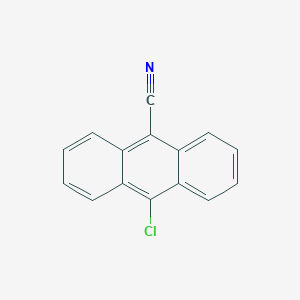
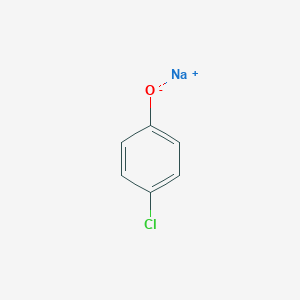

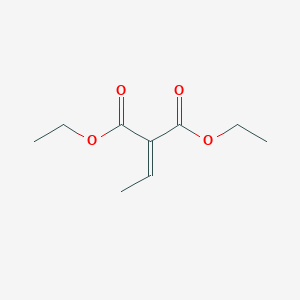
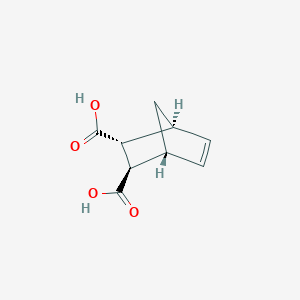
![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)

